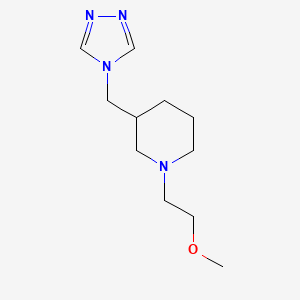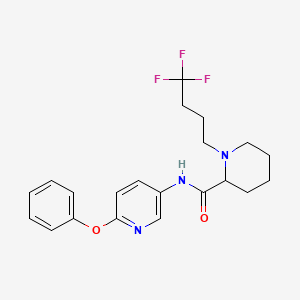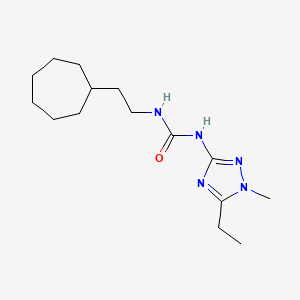![molecular formula C24H30N2O2 B4530659 (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530659.png)
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
描述
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.
Introduction of the hydroxyphenyl group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the piperidine ring.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated compounds.
科学研究应用
Chemistry: As a model compound for studying spirocyclic structures and their reactivity.
Biology: Potential use in studying biological pathways involving spirocyclic compounds.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the synthesis of complex organic molecules for various industrial applications.
作用机制
The mechanism by which (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the unique spirocyclic structure, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures, such as spiroindolines or spirooxindoles.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or substituted piperidines.
Uniqueness
What sets (1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its specific combination of a spirocyclic core with a hydroxyphenyl group, which may confer unique reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
(1R,2R)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-19-5-3-4-18(16-19)17-8-14-26(15-9-17)22-20-6-1-2-7-21(20)24(23(22)28)10-12-25-13-11-24/h1-7,16-17,22-23,25,27-28H,8-15H2/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKNRNNNLXDGN-PKTZIBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)C3C(C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(3-ethoxybenzyl)[(1-isopropylpiperidin-4-yl)methyl]amino}ethanol](/img/structure/B4530576.png)

![[2-({4-[(1-ethylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4530589.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-5-methoxyphenol](/img/structure/B4530596.png)
![6-chloro-2-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4530598.png)
![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B4530605.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4530616.png)
![5-[(4H-1,2,4-triazol-3-ylthio)methyl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-2-furamide](/img/structure/B4530622.png)

![1-(5-Methyl-1-propan-2-yl-1,2,4-triazol-3-yl)-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B4530632.png)

![(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530647.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B4530655.png)
![{4-[(2'-ethyl-5'-methyl-5-phenyl-3H,3'H-4,4'-biimidazol-3-yl)methyl]phenyl}methanol](/img/structure/B4530683.png)
